molecular formula C8H11NS B1205008 2-(Phenylthio)ethanamine CAS No. 2014-75-7

2-(Phenylthio)ethanamine

Cat. No.: B1205008
CAS No.: 2014-75-7
M. Wt: 153.25 g/mol
InChI Key: UBKQRASXZMLQRJ-UHFFFAOYSA-N
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Description

2-(Phenylthio)ethanamine, also known by its IUPAC name 2-(phenylsulfanyl)ethanamine, is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.25 . This compound features a phenyl group attached to a thioether linkage, which is further connected to an ethanamine moiety. It is a versatile compound used in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylthio)ethanamine typically involves the reaction of phenylthiol with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylthio)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Acyl chlorides, isocyanates.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amides, ureas.

Comparison with Similar Compounds

2-(Phenylthio)ethanamine can be compared with other similar compounds, such as:

    2-(Phenylthio)ethanol: Similar structure but with a hydroxyl group instead of an amino group.

    2-(Phenylthio)acetic acid: Similar structure but with a carboxyl group instead of an amino group.

    Phenethylamine: Similar structure but without the thioether linkage.

Uniqueness: The presence of the thioether linkage in this compound imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific oxidation and reduction reactions .

Properties

IUPAC Name

2-phenylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKQRASXZMLQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173968
Record name Phenyl-2-aminoethyl sulfide
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Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2014-75-7
Record name Phenyl-2-aminoethyl sulfide
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Record name 2014-75-7
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Record name 2014-75-7
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Record name Phenyl-2-aminoethyl sulfide
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Record name [(2-aminoethyl)sulfanyl]benzene
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Record name PHENYL-2-AMINOETHYL SULFIDE
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Synthesis routes and methods

Procedure details

Mix 2-aminoethanethiol hydrochloride (4.07 g, 35.6 mmol) in dioxane (75 mL) at 50° C. Add sodium hydride (60% in mineral oil, 2.84 g, 71.0 mmol) at room temperature under nitrogen. Stir the reaction for 5 minutes. Add 2-chloropyridine (3.5 mL, 37 mmol) to the mixture. Reflux the mixture for 24 hours, and then cool to room temperature. Add water (100 mL), and methylene chloride (300 mL) to this mixture. Extract the aqueous layer with methylene chloride (3×50 mL). Wash the combined organic phase with brine (200 mL), dry (magnesium sulfate), filter and concentrate to an orange oil. Perform flash chromatography on silica gel eluting with 50% (80:18:12 CHCl3/MeOH/concentrated NH4OH)/methylene chloride to afford the title compound as a yellow oil (1.67 g) m/e=155 (MH+).
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Phenylthio)ethanamine in pharmaceutical chemistry?

A1: this compound serves as a key intermediate in the synthesis of ABT-263 [], a Bcl-2 inhibitor. Bcl-2 inhibitors are investigated for their potential in cancer treatment.

Q2: What synthetic strategy was employed in the research to obtain this compound?

A2: The researchers successfully synthesized this compound from 2-phenylthio ethyl bromide utilizing the Gabriel reaction. They discovered that using 4-nitrophthalimide instead of phthalimide as the starting material resulted in a significantly improved overall yield of approximately 61% [].

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